{3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}(4-fluorobenzyl)amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
{3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}(4-fluorobenzyl)amine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of {3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}(4-fluorobenzyl)amine is not fully understood. However, it has been suggested that it may work by inhibiting certain enzymes that are involved in the growth and proliferation of cancer cells. Additionally, it may work by blocking certain receptors that are involved in regulating blood pressure.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. Additionally, it has been shown to lower blood pressure by relaxing blood vessels and reducing the amount of fluid in the body.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using {3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}(4-fluorobenzyl)amine in lab experiments is that it has been shown to be effective in inhibiting the growth of cancer cells and lowering blood pressure in animal models. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to optimize its use in lab experiments.
Zukünftige Richtungen
There are several future directions for the study of {3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}(4-fluorobenzyl)amine. One direction is to further investigate its potential use as an anticancer agent and antihypertensive agent. Another direction is to study its potential use in other disease states, such as diabetes and obesity. Additionally, future studies could focus on optimizing the synthesis method to improve the yield and purity of the compound.
Synthesemethoden
The synthesis of {3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}(4-fluorobenzyl)amine involves several steps. The first step involves the synthesis of 3-ethoxy-4-hydroxybenzaldehyde, which is then reacted with 4-fluorobenzylamine to form the intermediate product. The intermediate product is then reacted with sodium azide and copper sulfate to form the final product.
Wissenschaftliche Forschungsanwendungen
{3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}(4-fluorobenzyl)amine has potential applications in various scientific fields. It has been studied for its potential use as an anticancer agent, as it has been shown to inhibit the growth of cancer cells. Additionally, it has been studied for its potential use as an antihypertensive agent, as it has been shown to lower blood pressure in animal models.
Eigenschaften
Molekularformel |
C23H22FN5O2 |
---|---|
Molekulargewicht |
419.5 g/mol |
IUPAC-Name |
N-[[3-ethoxy-4-(1-phenyltetrazol-5-yl)oxyphenyl]methyl]-1-(4-fluorophenyl)methanamine |
InChI |
InChI=1S/C23H22FN5O2/c1-2-30-22-14-18(16-25-15-17-8-11-19(24)12-9-17)10-13-21(22)31-23-26-27-28-29(23)20-6-4-3-5-7-20/h3-14,25H,2,15-16H2,1H3 |
InChI-Schlüssel |
AIGYOYLVNUNWJF-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=CC(=C1)CNCC2=CC=C(C=C2)F)OC3=NN=NN3C4=CC=CC=C4 |
Kanonische SMILES |
CCOC1=C(C=CC(=C1)CNCC2=CC=C(C=C2)F)OC3=NN=NN3C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.